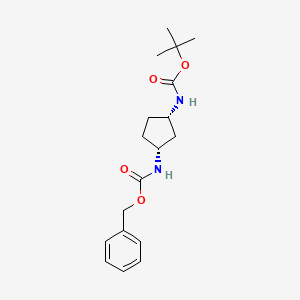

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Description

BenchChem offers high-quality (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVRCBRFPDMCW-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane: A Chiral Scaffold for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive overview of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, a crucial chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, stereoselective synthesis, strategic applications in medicinal chemistry, and detailed analytical characterization.

Executive Summary

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a synthetic diamine derivative featuring a cyclopentane core with two amino groups at the 1 and 3 positions. The specific (1S,3R) stereochemistry is of paramount importance for its biological applications. The amino groups are orthogonally protected with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, allowing for selective deprotection and subsequent chemical modifications. This strategically designed molecule serves as a vital intermediate in the synthesis of complex pharmaceuticals, particularly in the development of antiviral agents where the cyclopentane ring acts as a metabolically stable mimic of the ribose sugar in nucleosides.

Physicochemical Properties and Structural Elucidation

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a white to off-white solid at room temperature. Its molecular structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl ((1S,3R)-3-(((benzyloxy)carbonyl)amino)cyclopentyl)carbamate | |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| CAS Number | 1315495-87-4 | [1] |

| Predicted Boiling Point | 494.9±35.0 °C | [1] |

| Predicted Density | 1.14±0.1 g/cm³ | [1] |

| Canonical SMILES | C1CNC(=O)OC(C)(C)C">C@HNC(=O)OCC2=CC=CC=C2 |

The strategic placement of the Boc and Cbz protecting groups is a cornerstone of this molecule's utility. The Boc group is labile under acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[2] This orthogonality allows for the selective functionalization of either amino group, a critical feature in multi-step synthetic campaigns.[3]

Stereoselective Synthesis: A Proposed Pathway

The synthesis of enantiomerically pure (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane necessitates a stereocontrolled approach. While multiple strategies exist for the synthesis of chiral cyclopentane derivatives, a plausible and efficient route commences from the commercially available (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid.[4][5] This pathway ensures the desired stereochemistry is established early in the synthetic sequence.

The conversion of the carboxylic acid to an amine can be achieved via a Curtius rearrangement. This classical transformation proceeds with retention of stereochemistry, which is crucial for maintaining the (1S,3R) configuration.

Experimental Protocol: Synthesis of (1S,3R)-1-(Boc-amino)-3-aminocyclopentane

-

Activation of the Carboxylic Acid: To a solution of (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid (1.0 eq) in anhydrous toluene is added diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

-

Curtius Rearrangement: The reaction mixture is heated to 80-90 °C. The progress of the reaction is monitored by TLC for the disappearance of the starting material and the formation of the isocyanate intermediate.

-

Hydrolysis of the Isocyanate: Upon completion of the rearrangement, tert-butanol (excess) is added to the reaction mixture, which is then refluxed to form the Boc-protected amine. Alternatively, acidic or basic hydrolysis can be employed to generate the free amine.

-

Work-up and Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (1S,3R)-1-(Boc-amino)-3-aminocyclopentane.

Experimental Protocol: Cbz Protection of the Second Amino Group

-

Reaction Setup: To a solution of (1S,3R)-1-(Boc-amino)-3-aminocyclopentane (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of dioxane and water is added a base, for instance, sodium bicarbonate or triethylamine (2.0 eq).

-

Addition of Cbz-Cl: The solution is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) (1.1 eq) is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Work-up and Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash chromatography to afford the target molecule, (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.

Caption: Proposed synthetic workflow for (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.

Applications in Medicinal Chemistry: A Focus on Antiviral Agents

The cyclopentane scaffold is a well-established carbocyclic mimic of the furanose ring found in natural nucleosides. This structural modification imparts enhanced metabolic stability by replacing the labile glycosidic bond with a robust carbon-carbon bond, a desirable feature in drug design.[6] Chiral 1,3-diaminocyclopentane derivatives are particularly valuable in the synthesis of potent antiviral agents, including those targeting HIV and the Hepatitis C virus (HCV).[7][8]

Role in HCV Protease Inhibitors:

The HCV NS3/4A serine protease is a validated target for antiviral therapy.[9] Several potent inhibitors of this enzyme incorporate complex, stereochemically defined scaffolds. While a direct link of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane to a specific marketed drug is not explicitly detailed in publicly available literature, its structural motifs are highly reminiscent of key intermediates used in the synthesis of complex protease inhibitors like Boceprevir. The diamine core can serve as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding to the enzyme's active site.

Caption: Conceptual workflow illustrating the utility of the orthogonally protected diamine.

Analytical Characterization

The structural integrity and purity of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the Cbz group (aromatic protons between 7.2-7.4 ppm and a benzylic singlet around 5.1 ppm), and the cyclopentyl ring protons. The diastereotopic nature of the cyclopentane protons will result in complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyls of the carbamate groups (around 155-156 ppm), the quaternary carbon of the Boc group (around 80 ppm), the aromatic and benzylic carbons of the Cbz group, and the aliphatic carbons of the cyclopentane ring.[10]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 335.2. Fragmentation analysis can provide further structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to confirm the enantiomeric purity of the final compound and its precursors. A high enantiomeric excess (>99%) is critical for its use in pharmaceutical synthesis.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the carbamates (around 3300 cm⁻¹), C=O stretching of the carbamates (around 1680-1720 cm⁻¹), and aromatic C-H stretching.

Conclusion

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a meticulously designed chiral building block with significant potential in the synthesis of advanced pharmaceuticals. Its defined stereochemistry and orthogonally protected amino groups provide chemists with a versatile platform for the construction of complex molecular architectures, particularly in the realm of antiviral drug discovery. The synthetic strategies and analytical methodologies outlined in this guide are intended to empower researchers in their pursuit of novel and effective therapeutic agents.

References

-

Beilstein J Org Chem. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513-20. Retrieved from [Link]

-

Green Chemistry. (2020). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 22(15), 4995-5005. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. Retrieved from [Link]

-

Journal of the American Chemical Society. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-72. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]

-

ResearchGate. (2022). Structure activity synthesis of boceprevir. Retrieved from [Link]

-

bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Antiviral nucleoside analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification. Retrieved from [Link]

-

PubMed. (2000). Peptidic inhibitors of the hepatitis C virus serine protease within non-structural protein 3. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. Retrieved from [Link]

-

ResearchGate. (2016). A Biocatalytic Approach to Synthesizing Optically Active Orthogonally Protected trans -Cyclopentane-1,2-Diamine Derivatives. Retrieved from [Link]

-

MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentane-1,3-diamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Protease Inhibitors (HCV). Retrieved from [Link]

-

PubMed. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. Retrieved from [Link]

-

ResearchGate. (2020). Representative ¹³C‐NMR spectra of Cbz protected and deprotected.... Retrieved from [Link]

-

PubMed. (2019). HCV genotype 1-6 NS3 residue 80 substitutions impact protease inhibitor activity and promote viral escape. Retrieved from [Link]

-

MDPI. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

Sources

- 1. (+)-(1S,3R)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Application of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane in Modern Drug Discovery: A Technical Guide

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for structurally novel and stereochemically defined molecular scaffolds is insatiable. These scaffolds serve as the foundational architecture upon which pharmacologically active molecules are constructed. Among these, chiral 1,3-diaminocyclopentanes have emerged as critical building blocks, offering a rigid, three-dimensional framework that enables precise spatial orientation of functional groups for optimal interaction with biological targets.[1][2] This guide focuses on a particularly valuable derivative, (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane , an orthogonally protected diamine that provides medicinal chemists with the flexibility to perform selective chemical modifications at two distinct sites. The strategic use of the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive carbobenzyloxy (Cbz) group allows for a stepwise and controlled elaboration of the molecular structure, a crucial advantage in the multi-step synthesis of complex drug candidates. This document will provide an in-depth exploration of the synthesis, properties, and applications of this versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, with the IUPAC name benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate, is characterized by a cyclopentane ring with two amino groups at the 1 and 3 positions in a cis relative stereochemistry. The specific enantiomer is defined by the (1S,3R) configuration. The orthogonal protection of the two amino functionalities is the key to its synthetic utility.

Below is a summary of its key identifiers and predicted physicochemical properties:

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |

| CAS Number | 1315495-87-4 | |

| Molecular Formula | C₁₈H₂₆N₂O₄ | |

| Molecular Weight | 334.41 g/mol | |

| Predicted Boiling Point | 494.9 ± 35.0 °C | |

| Predicted Density | 1.14 ± 0.1 g/cm³ | |

| Predicted pKa | 12.12 ± 0.40 |

Strategic Synthesis: A Field-Proven Approach

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.

Detailed Experimental Protocol

Step 1: Synthesis of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclopentan-1-ol

-

Rationale: The initial step involves the chemoselective protection of the amino group of the commercially available (1S,3R)-3-aminocyclopentan-1-ol. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Procedure:

-

Dissolve (1S,3R)-3-aminocyclopentan-1-ol (1.0 eq) in dichloromethane (DCM, 10 vol).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

-

Step 2: Synthesis of tert-Butyl ((1S,3R)-3-azidocyclopentyl)carbamate

-

Rationale: The hydroxyl group is converted into a good leaving group (mesylate) and subsequently displaced by an azide nucleophile. This two-step, one-pot procedure is an efficient method for introducing the second nitrogen functionality with inversion of stereochemistry, which is then reduced to the amine in the next step.

-

Procedure:

-

Dissolve (1S,3R)-3-(Boc-amino)cyclopentan-1-ol (1.0 eq) in DCM (10 vol) and cool to 0 °C.

-

Add Et₃N (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

After completion of the mesylation, remove the DCM under reduced pressure.

-

To the crude mesylate, add dimethylformamide (DMF, 10 vol) and sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide, which can often be used in the next step without further purification.

-

Step 3: Synthesis of tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate

-

Rationale: The azide is cleanly reduced to the primary amine via catalytic hydrogenation. This method is highly efficient and avoids the use of harsh reducing agents.

-

Procedure:

-

Dissolve the crude tert-butyl ((1S,3R)-3-azidocyclopentyl)carbamate (1.0 eq) in methanol (10 vol).

-

Add 10% palladium on carbon (Pd/C, 10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the desired amine, which is often pure enough for the subsequent step.

-

Step 4: Synthesis of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

-

Rationale: The final step involves the protection of the newly formed amino group with the Cbz group. This protecting group is orthogonal to the Boc group, as it is stable to acidic conditions but can be removed by hydrogenolysis.

-

Procedure:

-

Dissolve tert-butyl ((1S,3R)-3-aminocyclopentyl)carbamate (1.0 eq) in DCM (10 vol) and cool to 0 °C.

-

Add Et₃N (1.2 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane lies in its role as a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The orthogonal protecting groups allow for selective deprotection and subsequent functionalization, enabling the generation of diverse libraries of compounds for screening against various biological targets.

Synthetic Elaboration Pathway

Caption: Selective functionalization pathways for (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.

This strategic approach allows for the introduction of various pharmacophoric groups at either the 1- or 3-position of the cyclopentane ring. For example, the Cbz group can be removed via hydrogenolysis to free the amine at the 3-position for amide bond formation or reductive amination, while the Boc group remains intact. Conversely, treatment with a strong acid like trifluoroacetic acid (TFA) will selectively cleave the Boc group, allowing for modification at the 1-position. This level of control is invaluable in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize its potency, selectivity, and pharmacokinetic properties.[2]

This chiral diamine scaffold has been incorporated into a variety of biologically active molecules, including inhibitors of enzymes such as proteases and kinases, as well as ligands for G-protein coupled receptors. The rigid cyclopentane core helps to pre-organize the appended functional groups in a defined three-dimensional space, which can lead to higher binding affinities and improved selectivity for the target protein.

Conclusion

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a powerful and versatile building block for modern drug discovery. Its well-defined stereochemistry and orthogonal protecting groups provide medicinal chemists with a reliable and flexible platform for the synthesis of complex and diverse molecular libraries. The synthetic strategies outlined in this guide, based on established and robust chemical transformations, offer a practical approach for the preparation of this valuable intermediate. As the quest for novel therapeutics continues, the strategic application of such chiral scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. (n.d.). [Link]

- WO 2016/020526 A1 - Common Organic Chemistry.

-

Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Royal Society of Chemistry. (n.d.). [Link]

-

Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. National Institutes of Health. (n.d.). [Link]

-

A new approach to the synthesis of chiral blocks for cyclopentanoids. PubMed. (2013). [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. (n.d.). [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. (n.d.). [Link]

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health. (n.d.). [Link]

-

DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. (n.d.). [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. National Institutes of Health. (n.d.). [Link]

Sources

A Comprehensive Technical Guide to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane (CAS: 1315495-87-4): A Key Building Block in Medicinal Chemistry

An In-depth Technical Guide to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane ring is a prominent and valuable scaffold in the design of novel therapeutic agents, frequently found in a wide array of biologically active natural products and synthetic drugs.[1] Its conformational flexibility allows for the precise spatial presentation of substituents, a key feature in optimizing interactions with biological targets. Within this class of compounds, chiral 1,3-diaminocyclopentanes are particularly noteworthy as versatile synthons, offering a rigidified platform to construct complex molecular architectures.

This guide focuses on a strategically designed derivative, (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane . The distinct feature of this molecule is the presence of two different, orthogonally-protected amino groups: the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group. This dual-protection strategy is a cornerstone of modern synthetic chemistry, enabling chemists to selectively unmask and modify one amino group while the other remains protected. This guide provides a comprehensive technical overview of this compound, including its identification, the rationale behind its design, a representative synthetic approach, and its applications as a pivotal building block in medicinal chemistry and drug discovery.

Section 1: Physicochemical Properties and Identification

Correctly identifying a chemical entity is the first step in any research endeavor. The key identifiers and physicochemical properties of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane are summarized below. It is crucial to distinguish this molecule from its stereoisomer, (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, which is assigned a different CAS number.

| Property | Value |

| CAS Number | 1315495-87-4[2][3][4] |

| IUPAC Name | tert-butyl ((1S,3R)-3-(benzyloxycarbonylamino)cyclopentyl)carbamate |

| Molecular Formula | C18H26N2O4[4] |

| Molecular Weight | 334.41 g/mol [4] |

| Stereoisomer CAS | 774212-79-2 ((1R,3S) isomer)[5][6][7][8] |

| Predicted Boiling Point | 494.9±35.0 °C[4] |

| Predicted Density | 1.14±0.1 g/cm³[4] |

| Predicted pKa | 12.12±0.40[4] |

Section 2: The Strategic Importance of Orthogonal Protection

The true utility of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane lies in the differential reactivity of its two protecting groups. This concept, known as orthogonal protection , allows for the selective removal of one protecting group in the presence of the other by using specific and non-interfering reaction conditions.

-

tert-Butoxycarbonyl (Boc) Group: This protecting group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).

-

Carboxybenzyl (Cbz) Group: The Cbz group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenation (e.g., H2 with a palladium catalyst).

This orthogonality is a powerful tool in multi-step synthesis, as it allows for the sequential and regioselective functionalization of the diamine core. For instance, the Boc group can be removed to expose a free amine for a coupling reaction, and in a subsequent step, the Cbz group can be removed to allow for modification of the second amine.

Caption: Orthogonal deprotection strategy for (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.

Section 3: Synthesis of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Representative Synthetic Workflow

A logical synthetic sequence would involve the selective protection of one amine, followed by the protection of the second. The choice of which protecting group to introduce first would depend on the overall synthetic strategy for the final target molecule. Below is a hypothetical, step-by-step protocol for the synthesis starting from a mono-protected intermediate.

Caption: A conceptual workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

-

Starting Material: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane (commercially available).

-

Dissolution: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Cbz Protection: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled reaction mixture (typically 0 °C).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane.

Section 4: Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (a singlet at ~1.4 ppm), the Cbz group (aromatic protons at ~7.3 ppm and a singlet for the benzylic CH2 at ~5.1 ppm), and the cyclopentyl ring protons. |

| ¹³C NMR | Resonances for the carbonyls of the Boc and Cbz groups, the quaternary carbon of the Boc group, the aromatic carbons, the benzylic carbon, and the carbons of the cyclopentyl ring. |

| Mass Spectrometry | The expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound (334.41 g/mol ). |

| HPLC | A single major peak indicating high purity. |

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The 1,3-diaminocyclopentane scaffold serves as a conformationally restricted building block, which is highly advantageous in drug design.[4] By locking the relative orientation of the two amino groups, this scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The orthogonally protected nature of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane allows it to be a versatile starting point for the synthesis of a diverse library of compounds. The selective deprotection and subsequent derivatization of each amine enable the exploration of structure-activity relationships (SAR) in a systematic manner.

Conceptual Drug Discovery Workflow

This building block can be integrated into a drug discovery program as follows:

Caption: A generalized workflow for utilizing the building block in drug discovery.

This scaffold is particularly well-suited for developing ligands for targets that recognize two distinct pharmacophoric groups in a specific spatial arrangement, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases and proteases. The cyclopentane core acts as a rigid spacer, presenting the appended chemical moieties to the binding site of the target protein.

Conclusion

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a high-value chemical tool for researchers in drug discovery and medicinal chemistry. Its key strengths lie in its chiral, conformationally restricted cyclopentane core and, most importantly, the orthogonal nature of its Boc and Cbz protecting groups. This design allows for precise, stepwise synthetic modifications, enabling the efficient construction of complex molecules and focused compound libraries. As the demand for novel, stereochemically defined therapeutic agents continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug development programs.

References

-

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane | AMERICAN ELEMENTS. [Link]

-

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane | 774212-79-2. [Link]

-

774212-79-2・(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane ... [Link]

-

Welcome to AB Chem, Inc. official website. [Link]

-

1823457-26-6,Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate-AccelaChem. [Link]

-

(1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid - PubChem. [Link]

-

N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Pittelkow Lab. [Link]

-

(1S,3R)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid - PubChem. [Link]

-

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. [Link]

-

Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | lookchem. [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)

-

1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed. [Link]

-

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(1S_3S-3-hydroxycyclopentyl_carbamate]([Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. arctomsci.com [arctomsci.com]

- 3. (1S,3R)-1-(Boc-aMino)-3-(Cbz-aMino)cyclopentane | 1315495-87-4 [chemicalbook.com]

- 4. (1S,3R)-1-(Boc-aMino)-3-(Cbz-aMino)cyclopentane | 1315495-87-4 [amp.chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane | 774212-79-2 [sigmaaldrich.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 774212-79-2・(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane・(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

Boc and Cbz protected diamine building block overview

An In-depth Technical Guide to Boc and Cbz Protected Diamine Building Blocks

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Diamines and Their Protection

Diamine scaffolds are fundamental building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Their two nucleophilic amino groups allow for the construction of diverse molecular architectures such as polyamides, ureas, and intricate heterocyclic systems. However, the similar reactivity of these two functional groups presents a significant synthetic challenge: achieving selective functionalization at one amine while the other remains untouched.[3][4] Uncontrolled reactions often lead to a mixture of di-substituted products and unreacted starting material, complicating purification and reducing overall yield.[3]

To overcome this, chemists employ a strategy of temporarily "masking" one amino group with a protective moiety. This protecting group must be robust enough to withstand various reaction conditions yet be removable—or "cleavable"—under specific, mild conditions that do not disturb the rest of the molecule.[5][6] Among the most reliable and widely used amine protecting groups in modern organic synthesis are the tert-Butoxycarbonyl (Boc) group and the Carbobenzyloxy (Cbz) group .[5][7]

This guide provides an in-depth technical overview of Boc and Cbz protected diamines, tailored for researchers, scientists, and drug development professionals. We will explore the mechanisms of protection and deprotection, provide field-proven experimental protocols, compare the unique attributes of each group, and discuss their application in orthogonal synthetic strategies.

Part 1: The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability in basic and nucleophilic conditions and its clean, acid-labile removal.[5][8]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9] The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of (Boc)₂O.[10] This forms a tetrahedral intermediate which then collapses, releasing the stable tert-butoxide, which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[10][11] A base is often added to enhance the nucleophilicity of the amine.[10]

The Challenge of Mono-protection of Symmetric Diamines

Protecting only one of the two equivalent amino groups in a symmetric diamine is a significant challenge.[3] Simply adding a substoichiometric amount of (Boc)₂O often results in a statistical mixture of unprotected, mono-protected, and di-protected diamine.[3] A robust and scalable solution involves the in situ generation of a mono-ammonium salt. By adding one equivalent of an acid (like HCl), one amine is protonated and deactivated, leaving the other free to react with the (Boc)₂O.[1][12][13]

Experimental Protocol: Selective Mono-Boc Protection of a Diamine

This "one-pot" procedure is adapted from methodologies reported for various diamines and offers high yields of the mono-protected product without the need for tedious chromatography.[12][13][14]

-

Dissolution & Salt Formation: Dissolve the diamine (1.0 eq.) in anhydrous methanol at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Acidification: Add freshly distilled trimethylsilyl chloride (Me₃SiCl) (1.0 eq.) dropwise to the stirred solution.[12][14] Me₃SiCl reacts with methanol to generate HCl in situ. A white precipitate of the mono-hydrochloride salt of the diamine should form.[14]

-

Equilibration: Allow the mixture to warm to room temperature and stir for 15-30 minutes.

-

Boc Anhydride Addition: Add a solution of (Boc)₂O (1.0 eq.) in methanol to the mixture.

-

Reaction: Stir the reaction at room temperature for 1-18 hours, monitoring progress by Thin-Layer Chromatography (TLC).[12][15]

-

Work-up:

-

Dilute the mixture with water.[12]

-

Wash the aqueous layer with a nonpolar solvent like diethyl ether to remove any di-Boc byproduct.[12]

-

Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH) to deprotonate the remaining ammonium salt.[12][14]

-

Extract the mono-Boc protected diamine product into an organic solvent such as dichloromethane (DCM).[12][14]

-

Dry the combined organic layers (e.g., over MgSO₄), filter, and concentrate under reduced pressure to yield the pure product.

-

Mechanism of Boc Deprotection

The Boc group is readily cleaved under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation.[16] This cation can either be trapped by a nucleophile or eliminate a proton to form isobutylene gas.[17] The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[16]

A key consideration is the fate of the electrophilic tert-butyl cation, which can cause side reactions by alkylating nucleophilic sites on the substrate, such as thiols or electron-rich aromatic rings.[7][17] The addition of "scavengers" like anisole or thiophenol can mitigate this issue by trapping the cation.[9]

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA), often neat or as a solution in DCM (e.g., 25-50% v/v), to the solution at room temperature. The evolution of CO₂ gas is often observed.[16]

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction to completion by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting amine is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the deprotected amine.

-

Part 2: The Carbobenzyloxy (Cbz) Group: Removable by Hydrogenolysis

Introduced by Bergmann and Zervas in 1932, the Cbz (or Z) group was a foundational innovation in peptide synthesis.[18][19] Its key feature is its stability to both acidic and basic conditions, while being susceptible to cleavage by catalytic hydrogenation—a method orthogonal to Boc deprotection.[18][20][21]

Mechanism of Cbz Protection

The Cbz group is installed by treating an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[22] The mechanism is a straightforward nucleophilic acyl substitution where the amine attacks the highly reactive chloroformate. The reaction liberates HCl, which is neutralized by the base (e.g., Na₂CO₃ or an organic base).[18]

Experimental Protocol: Cbz Protection of an Amine

This protocol is a general procedure for the Cbz protection of an amino group.[19]

-

Dissolution: Dissolve the amine (1.0 eq.) in an aqueous solution of a base like sodium carbonate (2.5 eq.) while cooling in an ice bath.

-

Cbz-Cl Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature is maintained below 5°C.[19]

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[19]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.[19] This often precipitates the Cbz-protected product if it is a solid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Cbz-protected amine.

-

Mechanism of Cbz Deprotection

The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis.[18][20] The reaction involves a palladium catalyst (typically Pd on carbon, Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate).[20] The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond to release toluene, the free carbamic acid, and the regenerated catalyst. The carbamic acid then, like in the Boc deprotection, spontaneously decarboxylates to yield the free amine and CO₂.[18]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound in a solvent such as methanol, ethanol, or ethyl acetate.[19][20]

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst under an inert atmosphere.[19][20]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.[19]

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, e.g., from a balloon) at room temperature. Monitor the reaction by TLC.

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

Part 3: Comparative Analysis and Orthogonal Protection Strategies

The choice between Boc and Cbz is dictated by the planned synthetic route, specifically the reagents and conditions required for subsequent steps. Their differing cleavage conditions are the basis for their use in "orthogonal" protection schemes.[5][7]

Head-to-Head Comparison: Boc vs. Cbz

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carbobenzyloxy) |

| Structure | tert-Butyl Carbamate | Benzyl Carbamate |

| Stability | Stable to base, nucleophiles, and hydrogenolysis.[9] | Stable to acid (mild) and base.[19][20] |

| Lability | Labile to strong acids (e.g., TFA, HCl).[5][8] | Labile to catalytic hydrogenolysis (H₂/Pd-C).[16][20] Also cleaved by strong acids (e.g., HBr/AcOH).[18][20] |

| Deprotection Byproducts | Isobutylene, CO₂, tert-butanol.[10] | Toluene, CO₂.[18] |

| Key Advantage | Excellent for syntheses involving catalytic reductions (e.g., reducing a nitro group or alkyne). | Excellent for syntheses requiring strongly acidic or basic conditions. |

| Potential Issues | Can lead to tert-butylation of sensitive functional groups during deprotection.[17] | Incompatible with functional groups susceptible to hydrogenation (e.g., alkenes, alkynes, some benzyl ethers).[21] |

Orthogonal Protection in Action

Orthogonality describes the ability to selectively remove one protecting group in the presence of another by using different, non-interfering chemical conditions.[5][23] Boc and Cbz are a classic orthogonal pair.[18][24]

Consider a diamine where one amino group is protected with Boc and the other with Cbz.

-

To deprotect the Boc-amine: Treat the molecule with trifluoroacetic acid. The Cbz group will remain intact.[16]

-

To deprotect the Cbz-amine: Subject the molecule to catalytic hydrogenation (H₂/Pd-C). The Boc group will be unaffected.

This selective deprotection allows for sequential, site-specific modifications of the diamine scaffold, which is a cornerstone of complex molecule synthesis, particularly in peptide and medicinal chemistry.[7][23]

Conclusion

Boc and Cbz protected diamines are indispensable tools for organic chemists. The Boc group, with its acid sensitivity, and the Cbz group, with its susceptibility to hydrogenolysis, provide a robust and versatile pair for managing the reactivity of amino groups. Understanding their respective mechanisms, stabilities, and the protocols for their selective application and removal is critical for the efficient and predictable construction of complex molecular architectures. The mastery of these building blocks, particularly in the context of mono-protection and orthogonal strategies, empowers researchers in drug discovery and materials science to build better molecules with greater precision and control.

References

-

Li, W., et al. (n.d.). Preparation of Mono Boc-Protected Unsymmetrical Diamines. Taylor & Francis Online. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

-

Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

Lipshutz, B. H., & Papa, P. (2002). Selective Cleavage of Cbz-Protected Amines. Organic Letters. [Link]

-

Deadman, J. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

Taylor & Francis. (n.d.). Selective Mono‐BOC Protection of Diamines: Synthetic Communications: Vol 37, No 5. [Link]

-

Lee, Y. J., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. RSC Advances. [Link]

-

Kwon, K., et al. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. [Link]

-

The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]

-

Lee, D. W., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

-

Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. [Link]

-

Jørgensen, K. A., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

-

Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

Reddy, B. V. S., et al. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]

-

Lee, D. W., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

Zhang, Y., et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. [Link]

Sources

- 1. bioorg.org [bioorg.org]

- 2. researchgate.net [researchgate.net]

- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 13. researchgate.net [researchgate.net]

- 14. redalyc.org [redalyc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. total-synthesis.com [total-synthesis.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 22. youtube.com [youtube.com]

- 23. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Boc/Cbz Protected Diaminocyclopentane

Abstract

The diaminocyclopentane scaffold is a privileged motif in medicinal chemistry, frequently incorporated into therapeutic candidates to confer conformational rigidity and to project functional groups in a well-defined spatial orientation. The synthesis of complex molecules based on this scaffold necessitates the use of amine protecting groups, among which the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are paramount. The choice of protecting group profoundly influences not only the chemical reactivity but also the core physical properties of the synthetic intermediates, impacting solubility, crystallinity, and ease of handling. This technical guide provides a comprehensive analysis of the physical properties of Boc- and Cbz-protected diaminocyclopentane derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Protected Diaminocyclopentanes

The cyclopentane ring provides a rigid, five-membered scaffold that is conformationally more defined than linear alkyl chains but more flexible than aromatic systems. When substituted with two amino groups, it creates a versatile building block for constructing a wide array of biologically active molecules, from antiviral agents to CNS-targeting compounds.[1] However, the high nucleophilicity and basicity of the diamine functional groups require a robust protection strategy to achieve selective chemical transformations at other sites.

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely utilized amine protecting groups in organic synthesis.[2][3] Their selection is a critical experimental choice driven by their distinct stability profiles and methods of cleavage.

-

Boc Group: Known for its stability in basic and nucleophilic conditions, it is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), making it orthogonal to many other protecting groups.[2]

-

Cbz Group: Stable under acidic and basic conditions, it is classically removed by catalytic hydrogenolysis, a mild and highly selective method.[3]

The introduction of these moieties fundamentally alters the physicochemical nature of the parent diaminocyclopentane. This guide will dissect these changes, providing a practical framework for anticipating and managing the physical properties of these crucial synthetic intermediates.

The Impact of Amine Protection on Physicochemical Properties

The conversion of a polar, often water-soluble, diamine into a carbamate derivative has significant and predictable consequences on its physical properties. This transformation is central to enabling the use of these building blocks in standard organic-phase synthesis.

Caption: Workflow for selective mono-Boc protection of a diamine.

Step-by-Step Methodology:

-

Diamine Salt Formation: Dissolve (1R,2R)-diaminocyclopentane (1.0 eq) in anhydrous methanol at 0°C under an inert atmosphere (N₂ or Ar). Add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise.

-

Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This allows for the formation of the mono-hydrochloride salt.

-

Boc Anhydride Addition: Add a small amount of water, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol.

-

Reaction: Stir the mixture at room temperature and monitor by TLC until the starting diamine is consumed (typically 4-12 hours).

-

Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove nonpolar impurities. Adjust the aqueous layer to pH > 12 with aqueous NaOH.

-

Extraction: Extract the product into dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol: Cbz Protection of Diaminocyclopentane

This protocol follows the classic Schotten-Baumann conditions, which are effective for protecting primary and secondary amines. [3] Step-by-Step Methodology:

-

Reaction Setup: Dissolve the diaminocyclopentane (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio) at 0°C.

-

Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃) (2.2 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (2.1 eq). Caution: Cbz-Cl is corrosive and lachrymatory.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 4-20 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization or by flash column chromatography.

Conclusion

The Boc and Cbz protecting groups are indispensable tools in the synthesis of complex molecules derived from the diaminocyclopentane scaffold. Their application extends beyond mere chemical orthogonality; they impart distinct and predictable physical properties to the synthetic intermediates. Boc-protected derivatives are typically solids with broad solubility in organic solvents, ideal for a wide range of synthetic manipulations. Cbz-protected analogs are often highly crystalline solids, which can be a significant advantage for purification. A thorough understanding of these physical properties—from solubility and melting point to characteristic spectroscopic signals—is essential for the modern medicinal chemist to design efficient, robust, and scalable synthetic routes in the pursuit of novel therapeutics.

References

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

- Reddy, et al. (2011).

-

National Center for Biotechnology Information. (n.d.). (1S,2S)-Cyclopentane-1,2-diamine. PubChem Compound Database. Retrieved from [Link]

-

Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).

-

National Center for Biotechnology Information. (n.d.). (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. PubChem Compound Database. Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]

- Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.

-

Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

- Pittelkow, M., et al. (2007).

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Paulo, J. A., et al. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 24(9), 1396–1405.

- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.

-

SpectraBase. (n.d.). BOC-ORN(CBZ)-PHE-O-ME. Retrieved from [Link]

- ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids.

- ChemicalBook. (2025). (1S,2S)-(+)-1,2-Diaminocyclohexane.

- Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519–547.

- ResearchG

- Kempe, K., et al. (2019). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry.

- Imai, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(24), 5946.

- Der Pharma Chemica. (n.d.).

- NIST. (n.d.). (1S,2S)-(+)-1,2-Diaminocyclohexane. NIST Chemistry WebBook.

- Zhang, Z., et al. (2018). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines.

- ResearchGate. (n.d.). DSC profile showing the melting point of CBZ, SAC and CBZ-SAC co-crystal.

- Eldehna, W. M., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 1618.

- Zhang, J., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization.

- Asiri, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1.

- Sriram, D. (2010). The role of crystallography in drug design. Journal of Pharmacy & Bioallied Sciences, 2(4), 225.

Sources

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane molecular weight and formula

An In-depth Technical Guide: (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Abstract

This technical guide provides a comprehensive overview of (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, a chiral synthetic building block of significant interest to researchers in medicinal chemistry and drug development. The defining feature of this molecule is the presence of two distinct, orthogonally protected amine functionalities on a constrained cyclopentyl scaffold. This differential protection allows for precise, sequential chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This document details its fundamental physicochemical properties, explores the strategic importance of its orthogonal protecting groups, outlines its applications, and provides validated experimental protocols for its selective deprotection. The molecular formula for this compound is C18H26N2O4, and its corresponding molecular weight is 334.41 g/mol [1].

Physicochemical and Structural Properties

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a synthetically derived organic compound, typically appearing as a white to brown solid[2]. Its structure is built upon a cyclopentane ring, which provides a conformationally restricted backbone desirable for designing molecules with specific spatial orientations for interaction with biological targets. The stereochemistry at positions 1 and 3 is fixed as (1S,3R), ensuring enantiopure preparations critical for pharmaceutical applications.

| Property | Value | Source(s) |

| IUPAC Name | Benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | [2] |

| Synonyms | N-[(1R,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentyl]carbamic acid phenylmethyl ester | [1] |

| CAS Number | 1315495-87-4 | [1] |

| Molecular Formula | C18H26N2O4 | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| Appearance | White to brown solid | [2] |

The Strategic Importance of Orthogonal Protection

In multi-step organic synthesis, particularly in peptide synthesis and the development of complex drug candidates, the ability to selectively unmask a reactive functional group without affecting others is paramount. (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is an exemplar of this principle, employing two of the most well-established amine protecting groups: Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl)[3].

-

Boc (tert-butoxycarbonyl) Group: This group is prized for its stability under a wide range of conditions but is readily and cleanly removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA)[3]. This process generates gaseous isobutylene and carbon dioxide, simplifying purification.

-

Cbz (Carboxybenzyl) Group: The Cbz group is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenation (e.g., using H2 gas and a palladium-on-carbon catalyst)[3].

The compatibility of the Boc group with hydrogenation and the stability of the Cbz group to acid means they are "orthogonal" to each other. This orthogonality allows a chemist to choose which amine to deprotect, enabling two divergent synthetic pathways from a single intermediate, as illustrated below.

Sources

Introduction to chiral 1,3-diaminocyclopentane scaffolds

An In-depth Technical Guide to Chiral 1,3-Diaminocyclopentane Scaffolds for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral 1,3-diaminocyclopentane scaffolds are emerging as privileged structures in modern chemistry, prized for their unique combination of rigidity, three-dimensionality, and stereochemical complexity. The cyclopentane core, rich in sp³-hybridized carbons, offers a departure from the flat, aromatic structures prevalent in many bioactive molecules, providing a pathway to improved physicochemical properties such as aqueous solubility.[1] The 1,3-disposition of the amino groups creates a distinct spatial arrangement of functional handles, making these scaffolds highly valuable as chiral ligands in asymmetric catalysis and as core building blocks for structurally complex and potent pharmaceutical agents. This guide provides a comprehensive overview of the conformational landscape, key asymmetric synthetic strategies, and diverse applications of these scaffolds, offering field-proven insights for their effective utilization in research and development.

Structural & Conformational Analysis: The Foundation of Function

The efficacy of the 1,3-diaminocyclopentane scaffold is intrinsically linked to its three-dimensional structure. Unlike conformationally locked aromatic rings or highly flexible aliphatic chains, the cyclopentane ring exists in a dynamic equilibrium between non-planar conformations, primarily the "envelope" (E) and "twist" (T) forms.[2] This pseudo-rotation disrupts planarity, a desirable trait for enhancing solubility and exploring diverse conformational space in drug design.[1]

The relative stereochemistry of the two amino groups—cis or trans—profoundly influences the preferred conformation and the spatial projection of these key functional groups.

-

cis-1,3-Diaminocyclopentane : In the cis isomer, the two amino groups are on the same face of the ring. To minimize steric hindrance, the ring tends to adopt a conformation where one amino group is axial and the other is equatorial. This arrangement is crucial for its role as a bidentate ligand, defining a specific bite angle for metal coordination.

-

trans-1,3-Diaminocyclopentane : In the trans isomer, the amino groups are on opposite faces. The thermodynamically most stable conformation typically places both bulky amino substituents in equatorial positions to minimize unfavorable 1,3-diaxial interactions, analogous to the principles governing cyclohexane conformational analysis.[2][3]

The choice between the cis and trans isomers is therefore a critical design element, dictating how the scaffold presents its functional groups to interact with a biological target or to organize a metal's coordination sphere in a catalyst.

Asymmetric Synthesis Strategies

Accessing enantiomerically pure 1,3-diaminocyclopentane scaffolds is paramount for their application in chiral chemistry. Several robust strategies have been developed to achieve this, moving from classical resolution to modern catalytic and bio-based methods.

Synthesis from Prochiral Precursors

A highly effective approach begins with a prochiral precursor, cyclopentane-1,3-dione, which can be synthesized from various starting materials.[4][5] A notable green chemistry route utilizes hemicellulosic feedstock, converting furfuryl alcohol into the key dione intermediate.[6][7] This dione can then be converted to a dioxime and subsequently hydrogenated to yield cyclopentane-1,3-diamine (CPDA), typically as a mixture of cis and trans diastereomers that can be separated.[6] Asymmetric reduction of the dione or its derivatives can provide a route to chiral products.

Desymmetrization and Catalytic Approaches

The desymmetrization of prochiral cyclopentene-1,3-diones is a powerful strategy for installing a quaternary stereocenter and accessing highly functionalized chiral cyclopentane cores.[8] While often applied to create 1,3-diones, these methods provide intermediates that can be further elaborated into chiral 1,3-diamines. Methodologies include asymmetric Michael additions, cycloadditions, and other C-C bond-forming reactions catalyzed by chiral N-heterocyclic carbenes or metal complexes.[8] Furthermore, palladium-catalyzed asymmetric allylic amination and rhodium-catalyzed C-H insertion are powerful, though less commonly reported for this specific scaffold, general methods for the asymmetric synthesis of 1,3-diamines.[9]

Orthogonally Protected Scaffolds

For applications in medicinal chemistry and total synthesis, the ability to selectively functionalize each amino group is crucial. This can be achieved by synthesizing orthogonally protected diaminocyclopentane synthons. For instance, a one-step reaction of furfural with two different secondary amines (e.g., dibenzylamine and diallylamine) can produce a trans-4,5-diaminocyclopentenone core where each amine can be deprotected under distinct conditions.[10][11] This allows for the sequential introduction of different substituents, bypassing the challenge of differentiating two primary amines.[11]

Applications in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional nature of the 1,3-diaminocyclopentane scaffold makes it an excellent platform for positioning pharmacophoric elements in a precise orientation for optimal target binding.

Case Study: CCR2 Antagonists

A compelling demonstration of the scaffold's utility is in the development of potent antagonists for the CC chemokine receptor 2 (CCR2), a target for inflammatory diseases. Researchers at Merck discovered that introducing a 1,3-disubstituted cyclopentane ring to restrict the conformation of a linear lead compound significantly enhanced receptor binding and antagonist activity.[12] This strategic rigidification led to the discovery of a highly potent antagonist with nanomolar activity against the human CCR2 receptor.[12]

| Compound | Scaffold Type | hCCR2 Binding IC₅₀ (nM) | hCCR2 Functional IC₅₀ (nM) |

| Lead Compound (2) | Linear Aminobutyramide | 11 | 3.6 |

| Optimized Compound (16) | 1,3-Disubstituted Cyclopentane | 1.3 | 0.45 |

| Data sourced from Yang et al., J. Med. Chem. 2007.[12] |

Scaffolds for Diversity-Oriented Synthesis

The stereochemically defined attachment points on the 1,3-diaminocyclopentane core make it an ideal starting point for constructing screening libraries for drug discovery.[1][13] The sp³-rich framework provides natural product-like properties, and the ability to append diverse substituents at defined positions allows for systematic exploration of chemical space to identify novel bioactive compounds.[1]

Applications in Asymmetric Catalysis

Chiral diamines are cornerstone ligands in asymmetric catalysis, with 1,2-diamines like 1,2-diaminocyclohexane being particularly well-studied.[14][15][16] The chiral 1,3-diaminocyclopentane scaffold offers a different geometric constraint, which can lead to unique reactivity and selectivity.

Role as Chiral Ligands

The two nitrogen atoms of the diamine can chelate to a metal center, forming a stable chiral complex. The rigid cyclopentane backbone holds the coordinating atoms in a fixed position, creating a well-defined chiral pocket around the metal. This environment forces substrates to approach the metal from a specific trajectory, enabling high levels of enantioselectivity in catalytic transformations such as hydrogenation, C-C bond formation, and alkylation reactions.[17][18] While specific, high-impact examples in the literature are less common than for their 1,2-diamine counterparts, the principles of their use are identical. The distinct bite angle and steric profile of the 1,3-diamine ligand make it a valuable alternative for optimizing reactions where traditional ligands may be less effective.

Experimental Protocol: Synthesis of Cyclopentane-1,3-diamine (CPDA) from Cyclopentane-1,3-dione (CPDO)

This protocol is adapted from the bio-based synthesis route and details the conversion of the dione intermediate to the final diamine product.[6]

Objective: To synthesize cyclopentane-1,3-diamine (CPDA) via a two-step oximation and hydrogenation process.

Materials:

-

Cyclopentane-1,3-dione (CPDO)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Rhodium on carbon (5% Rh/C)

-

Ammonia (7 M in Methanol)

-

Hydrogen gas (H₂)

-

Standard glassware for organic synthesis

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

Step 1: Synthesis of Cyclopentane-1,3-dioxime (CPDX)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopentane-1,3-dione (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: Add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.2 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield cyclopentane-1,3-dioxime (CPDX).

Step 2: Hydrogenation of CPDX to Cyclopentane-1,3-diamine (CPDA)

-

Reactor Preparation: To a high-pressure autoclave, add the synthesized cyclopentane-1,3-dioxime (1.0 eq) and 5% Rh/C catalyst (5-10 wt%).

-

Solvent Addition: Add a 7 M solution of ammonia in methanol as the solvent. The ammonia is crucial to prevent the formation of secondary amine byproducts during the reduction.

-

Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 50-80 bar).

-

Reaction: Heat the reactor to 60-80 °C and stir vigorously. The reaction is typically complete within 12-24 hours.

-

Isolation: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product will be a mixture of cis- and trans-cyclopentane-1,3-diamine, which can be purified and separated by column chromatography or fractional distillation.

Conclusion and Future Outlook